![molecular formula C23H28N2O3 B276960 5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B276960.png)
5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of piperazine and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of 5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid is not well understood. However, it has been suggested that 5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid may act as an inhibitor of various enzymes, including acetylcholinesterase and monoamine oxidase. Additionally, 5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. Additionally, 5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid has been shown to have potential therapeutic effects in the treatment of cancer, Alzheimer's disease, and depression.
Advantages and Limitations for Lab Experiments
5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid has several advantages for lab experiments. It is easy to synthesize and has been well-characterized. Additionally, 5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid has been shown to have potential applications in various fields, making it a versatile compound for scientific research. However, there are also limitations to using 5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid in lab experiments. One limitation is that the mechanism of action of 5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid is not well understood, which may limit its potential applications. Additionally, further research is needed to fully understand the potential therapeutic effects of 5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid.
Future Directions
There are several future directions for the use of 5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid in scientific research. One direction is the development of drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and depression. Additionally, 5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid could be used in the development of imaging agents for the diagnosis of diseases. Further research is also needed to fully understand the mechanism of action of 5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid and its potential therapeutic effects. Finally, 5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid could be used in the development of materials for various applications, including drug delivery systems and catalysts.
Conclusion:
In conclusion, 5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized through various methods and has been used in scientific research for the development of drugs, imaging agents, and materials. 5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, and has potential therapeutic effects in the treatment of various diseases. However, further research is needed to fully understand the mechanism of action of 5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid and its potential applications.
Synthesis Methods
5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid can be synthesized through various methods, including the reaction of 1-benzylpiperazine with ethyl acetoacetate in the presence of sodium ethoxide. Another method involves the reaction of 1-benzylpiperazine with diethyl malonate in the presence of sodium ethoxide. The product is then hydrolyzed to obtain 5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid. These methods have been well-established and have been used to synthesize 5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid for scientific research purposes.
Scientific Research Applications
5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid has been widely used in scientific research due to its potential applications in various fields. It has been used in the development of drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and depression. 5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid has also been used in the development of imaging agents for the diagnosis of diseases. Additionally, 5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid has been used in the development of materials for various applications, including drug delivery systems and catalysts.
properties
Molecular Formula |
C23H28N2O3 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
5-(4-benzhydrylpiperazin-1-yl)-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C23H28N2O3/c1-18(17-22(27)28)16-21(26)24-12-14-25(15-13-24)23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,18,23H,12-17H2,1H3,(H,27,28) |
InChI Key |
QTDUPUHYZVSQOM-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)O |
Canonical SMILES |
CC(CC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.